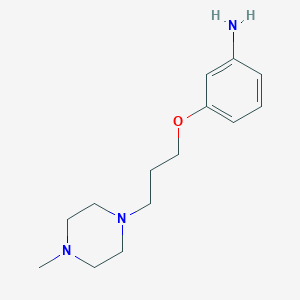

3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline

CAS No.: 835633-65-3

Cat. No.: VC8139137

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835633-65-3 |

|---|---|

| Molecular Formula | C14H23N3O |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | 3-[3-(4-methylpiperazin-1-yl)propoxy]aniline |

| Standard InChI | InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3 |

| Standard InChI Key | DIYQKNOQRDOHAI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCCOC2=CC=CC(=C2)N |

| Canonical SMILES | CN1CCN(CC1)CCCOC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline is C₁₄H₂₃N₃O, with a molecular weight of 249.35 g/mol. Its IUPAC name derives from the substitution pattern: an aniline group (benzenamine) substituted at the meta-position by a propoxy chain terminating in a 4-methylpiperazine ring. Key structural attributes include:

-

Aniline core: Provides a primary amine (-NH₂) group capable of participating in hydrogen bonding and electrophilic substitution reactions.

-

Propoxy linker: A three-carbon chain ether bridge that enhances molecular flexibility and influences solubility.

-

4-Methylpiperazine: A saturated heterocycle with two nitrogen atoms, conferring basicity and potential for intermolecular interactions.

Table 1: Key Physicochemical Properties

Synthetic Pathways and Optimization

The synthesis of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

-

Nucleophilic Substitution:

Reaction of 3-hydroxyaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) yields 3-(3-chloropropoxy)aniline. -

Piperazine Coupling:

Displacement of the chloride group with 4-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) . -

Purification:

Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (DMSO-d₆):

δ 1.85–2.10 (m, 2H, CH₂), 2.20–2.45 (m, 8H, piperazine-CH₂), 3.45–3.70 (m, 2H, OCH₂), 4.00–4.20 (m, 2H, NCH₂), 6.30–6.60 (m, 3H, aromatic H), 6.90–7.10 (m, 1H, aromatic H) . -

MS (ESI+):

m/z 250.2 [M+H]⁺, consistent with molecular weight .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 1-Adamanthyl-urea derivatives | sEH | 7.0 nM | |

| 4-Piperazinylpropoxy anilines | EGFR kinase | 220 nM |

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

-

LogP: Estimated ~1.6 , suggesting moderate lipophilicity and likely blood-brain barrier penetration.

-

Plasma Protein Binding: Predicted >90% based on piperazine-containing analogs .

Metabolism and Excretion

-

Primary Metabolites: N-Demethylation of the piperazine ring and O-dealkylation of the propoxy chain, as observed in related compounds .

-

Half-Life (in mice): ~14 hours for structurally similar urea derivatives .

Toxicity

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a intermediate for sEH inhibitors and kinase modulators .

-

Prodrug Development: The aniline amine can be acylated or sulfonated to improve bioavailability .

Material Science

-

Coordination Chemistry: The piperazine nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or sensors .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume